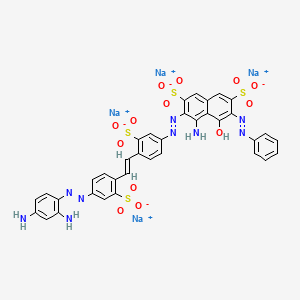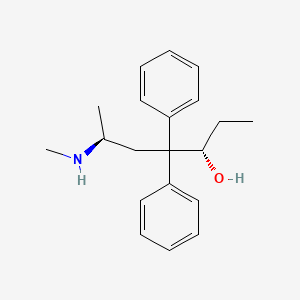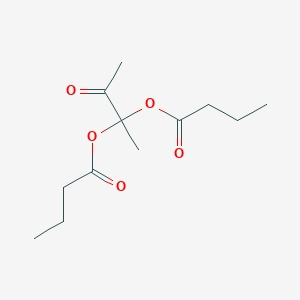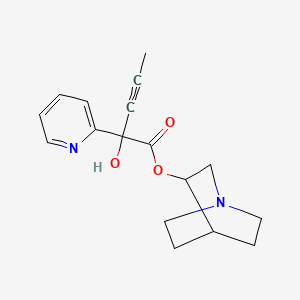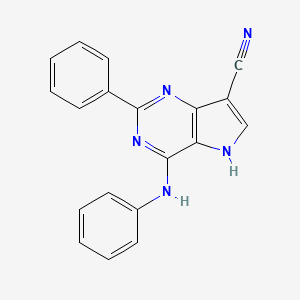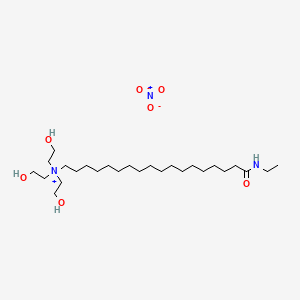
Chronicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chronicin: is a synthetic compound known for its diverse applications in various scientific fields. It has garnered attention due to its unique chemical properties and potential therapeutic benefits. This compound is primarily used in research settings to explore its effects on biological systems and its potential as a therapeutic agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chronicin can be synthesized through a multi-step process involving several chemical reactions. The synthesis typically begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form this compound. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of advanced equipment and techniques to streamline the synthesis process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: Chronicin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to introduce oxygen-containing functional groups into this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives of this compound, while reduction can produce reduced forms with different functional groups.
Aplicaciones Científicas De Investigación
Chronicin has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a model compound to study various chemical reactions and mechanisms. Its unique structure makes it an ideal candidate for exploring new synthetic routes and reaction conditions.
Biology: In biological research, this compound is used to investigate its effects on cellular processes and pathways. It is often employed in studies related to cell signaling, gene expression, and metabolic pathways.
Medicine: this compound has shown potential as a therapeutic agent in preclinical studies. Researchers are exploring its use in treating various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in the pharmaceutical, agricultural, and chemical industries.
Mecanismo De Acción
The mechanism of action of Chronicin involves its interaction with specific molecular targets and pathways within biological systems. This compound is known to bind to certain receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Comparación Con Compuestos Similares
Chronicin can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as Clonidine, Codeine, and other synthetic analogs share some structural similarities with this compound. each compound has distinct chemical properties and biological activities.
Uniqueness: this compound’s unique chemical structure and reactivity make it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential therapeutic benefits set it apart from other similar compounds.
Propiedades
Número CAS |
8076-02-6 |
|---|---|
Fórmula molecular |
C26H36Cl2N4O6 |
Peso molecular |
571.5 g/mol |
Nombre IUPAC |
2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide;2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C15H24N2O.C11H12Cl2N2O5/c1-6-17(7-2)10-14(18)16-15-12(4)8-11(3)9-13(15)5;12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h8-9H,6-7,10H2,1-5H3,(H,16,18);1-4,8-10,16-17H,5H2,(H,14,18)/t;8-,9-/m.1/s1 |
Clave InChI |
UPUZDQWEWRAFGN-LNKMSKNTSA-N |
SMILES isomérico |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
SMILES canónico |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


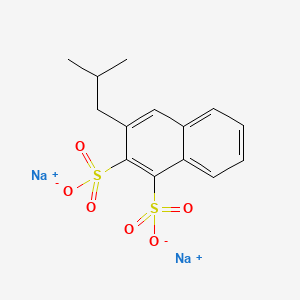



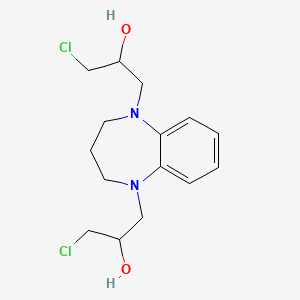
![N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride](/img/structure/B12749274.png)
